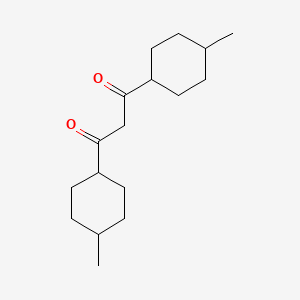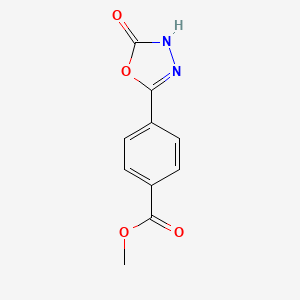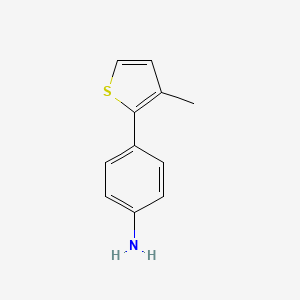![molecular formula C16H12NNaO6S2 B14088882 2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt CAS No. 70714-68-0](/img/structure/B14088882.png)
2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its naphthalene backbone, which is a bicyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and phenylsulfonyl groups. The monosodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to introduce the amino group. The phenylsulfonyl group is then introduced through a sulfonylation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form sulfinic or thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonic acid derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the amino and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-7-(phenylamino)-, monosodium salt
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes, setting it apart from other similar compounds.
Propiedades
Número CAS |
70714-68-0 |
|---|---|
Fórmula molecular |
C16H12NNaO6S2 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
sodium;7-amino-4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13NO6S2.Na/c17-12-6-7-15-11(8-12)9-14(24(18,19)20)10-16(15)23-25(21,22)13-4-2-1-3-5-13;/h1-10H,17H2,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
AINGSHQMRSWLJA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14088828.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14088831.png)

![N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14088853.png)
![N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088857.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)

![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)
